molecular formula C10H7BrN2O B13345265 2-(2-Bromophenyl)pyrimidin-4(3H)-one

2-(2-Bromophenyl)pyrimidin-4(3H)-one

Cat. No.: B13345265
M. Wt: 251.08 g/mol
InChI Key: YNSUDWOLSNHFOX-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)pyrimidin-4(3H)-one typically involves the reaction of 2-bromoaniline with a pyrimidine derivative. One common method includes the reaction of 2-bromoaniline with 2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide in a solvent like 1,4-dioxane . The reaction is usually carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrimidine ring.

Scientific Research Applications

2-(2-Bromophenyl)pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)pyrimidin-4(3H)-one is unique due to the presence of the bromophenyl group, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-(2-bromophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)

InChI Key

YNSUDWOLSNHFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=O)N2)Br

Origin of Product

United States

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